1-[6-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]-N-ethylpiperidine-4-carboxamide
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Overview
Description
1-[6-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]-N-ethylpiperidine-4-carboxamide is a complex organic compound that features a pyrimidine ring, a piperidine ring, and a butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]-N-ethylpiperidine-4-carboxamide typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the butylphenyl group, and the coupling with the piperidine ring. Common reagents used in these steps include:
Pyrimidine precursors: such as 4-chloropyrimidine.
Butylphenyl derivatives: such as 4-butylphenyl isocyanate.
Piperidine derivatives: such as N-ethylpiperidine.
The reaction conditions often involve the use of organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[6-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]-N-ethylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide can be reduced to form amines.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted pyrimidine derivatives.
Scientific Research Applications
1-[6-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]-N-ethylpiperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[6-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]-N-ethylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[6-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]-N-ethylpiperidine-4-carboxamide
- 1-[6-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]-N-ethylpiperidine-4-carboxamide
- 1-[6-({[(4-propylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]-N-ethylpiperidine-4-carboxamide
Uniqueness
1-[6-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]-N-ethylpiperidine-4-carboxamide is unique due to the presence of the butylphenyl group, which may confer specific steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from similar compounds with different alkyl groups.
Properties
IUPAC Name |
1-[6-[2-(4-butylanilino)-2-oxoethyl]sulfanylpyrimidin-4-yl]-N-ethylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O2S/c1-3-5-6-18-7-9-20(10-8-18)28-22(30)16-32-23-15-21(26-17-27-23)29-13-11-19(12-14-29)24(31)25-4-2/h7-10,15,17,19H,3-6,11-14,16H2,1-2H3,(H,25,31)(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMUNGRGXWTNRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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